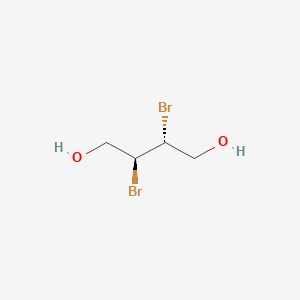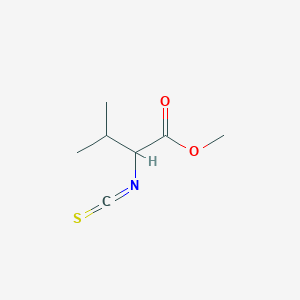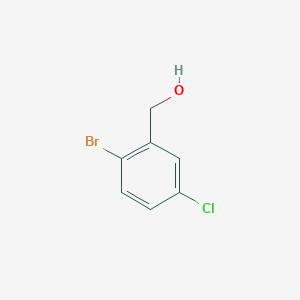
2-溴-5-氯苄醇
概述
描述
2-Bromo-5-chlorobenzyl alcohol is a halogenated compound, part of a broader class of organic molecules that possess significant interest due to their versatile applications in organic synthesis, medicinal chemistry, and material science. Its unique structure, featuring both bromine and chlorine atoms attached to a benzyl alcohol moiety, allows for diverse chemical reactivity and functionality.
Synthesis Analysis
The synthesis of 2-Bromo-5-chlorobenzyl alcohol-related compounds involves multiple steps, including elimination reactions, reduction, and bromination. For example, an intermediate compound, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of chemical transformations, showcasing the complexity and the meticulous approach needed in the synthesis of such halogenated compounds (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of halogenated benzyl alcohols is characterized by the presence of a benzyl alcohol functional group substituted with halogen atoms, which significantly influences their chemical behavior and interactions. The structure of these compounds can be elucidated using techniques such as NMR, MS, and X-ray crystallography, providing detailed insights into their conformation and the spatial arrangement of atoms (V. Kravtsov et al., 2012).
Chemical Reactions and Properties
Halogenated benzyl alcohols participate in a variety of chemical reactions, including coupling reactions catalyzed by palladium complexes, which are crucial for constructing complex molecular architectures. The presence of both bromo and chloro groups allows for selective reactivity, enabling the synthesis of polycyclic aromatic hydrocarbons through cascade reactions involving deacetonative cross-coupling and intramolecular cyclization (M. Iwasaki et al., 2015).
Physical Properties Analysis
The physical properties of 2-Bromo-5-chlorobenzyl alcohol and related compounds, such as melting points and solubility, are influenced by their molecular structure. Binary and ternary solid solutions involving similar halogenated benzyl alcohols demonstrate variable melting points, indicating the impact of molecular interactions on their physical state (A. K. S. Romasanta et al., 2017).
科学研究应用
代谢物识别:
- "大鼠中4-溴-2,5-二甲氧基苯乙胺(2C-B)的体内代谢"研究了一种精神活性苯乙胺的代谢,鉴别出各种代谢物,包括溴和氯苄醇的衍生物 (Kanamori 等,2002).
非肽类小分子拮抗剂的合成:
- 关于"非肽类小分子拮抗剂苯甲酰胺衍生物的合成和表征"和"N-哌啶苯甲酰胺 CCR5 拮抗剂的合成和结构表征"的研究涉及在新型非肽 CCR5 拮抗剂的合成中使用溴和氯苄基化合物 (H. Bi,2015); (程德举,2015).
化学合成和表征:
- "1-羟甲基-6-芳基-2H-蒽并[9,1-bc]呋喃、6-苄基-2-羟甲基苯甲腈和3-芳基甲基-4-甲基邻苯二甲酰亚胺的一步合成"提出了一种涉及氯苄醇的方法,用于合成各种有机化合物 (王安来等,1998).
色谱中的固定相:
- "3-溴-4-(4-甲基苄氧基)偶氮苯固定相的制备和气相色谱表征"讨论了与溴-氯苄基相关的化合物作为色谱固定相的合成和应用 (Baniceru 等,1995).
有机化合物中的相变:
- 诸如"与 4-氯-和 4-溴苄醇中氢键方向逆转相关的构象相变"的研究提供了对相关氯和溴苄醇的分子构象和相变的见解 (桥本和原田,2003).
固溶体的形成:
- 研究"相似程度如何?探索对甲基/氯/溴苄醇的二元和三元固溶体景观"探讨了涉及氯和溴苄醇的二元和三元固溶体的形成 (Romasanta 等,2017).
微生物降解:
- "有机化合物的细菌和自发脱卤"研究了有机化合物的微生物降解和脱卤,包括氯和溴苄醇 (大森和亚历山大,1978).
前药开发:
- "环化激活的前药。5-溴-2'-脱氧尿苷的基本酯"探讨了从溴苄醇衍生物中创建前药 (Saari 等,1990).
有机化学中的光催化氧化:
- "二氧化钛上分子氧将苄醇及其衍生物选择性光催化氧化为相应的醛"研究了苄醇衍生物的氧化,包括氯苄醇,在光催化条件下 (Higashimoto 等,2009).
安全和危害
2-Bromo-5-chlorobenzyl alcohol is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 and precautionary statements P301 + P330 + P331 + P310 . Personal protective equipment and face protection should be worn when handling this substance .
属性
IUPAC Name |
(2-bromo-5-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLUSOFTODTRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633377 | |
| Record name | (2-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorobenzyl alcohol | |
CAS RN |
60666-70-8 | |
| Record name | (2-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60666-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

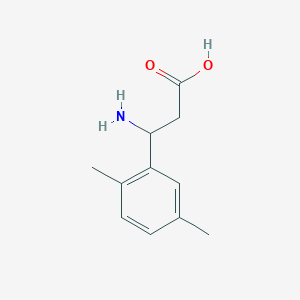
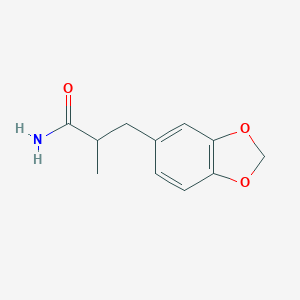
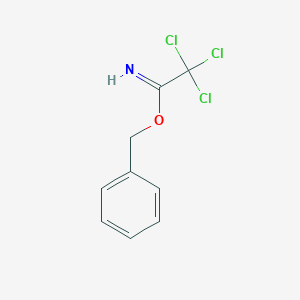
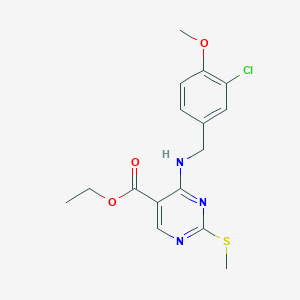
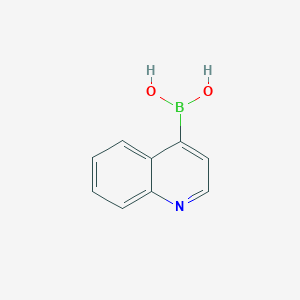
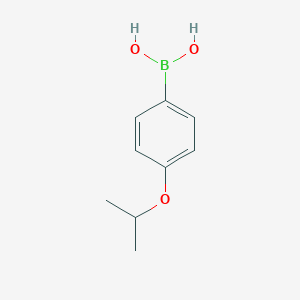
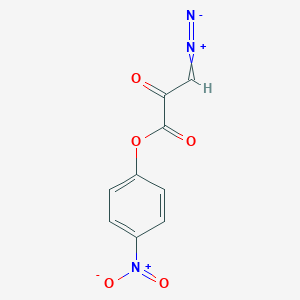
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
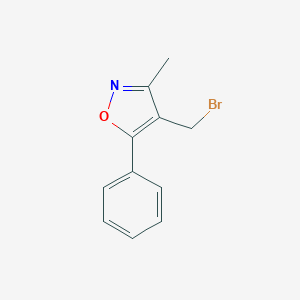

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
